molecular formula C5H5BrClFN2 B2392208 4-Bromo-5-chloro-3-(fluoromethyl)-1-methylpyrazole CAS No. 2248286-48-6

4-Bromo-5-chloro-3-(fluoromethyl)-1-methylpyrazole

Cat. No. B2392208
CAS RN: 2248286-48-6
M. Wt: 227.46
InChI Key: ZIRYWDJMUMNCRO-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-3-(fluoromethyl)-1-methylpyrazole, also known as BCFMP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BCFMP is a pyrazole derivative that has been shown to have potential applications in various fields, including medicinal chemistry, biochemistry, and agricultural chemistry.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-3-(fluoromethyl)-1-methylpyrazole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of COX-2, which is involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to have analgesic properties, which may be due to its ability to inhibit the activity of COX-2.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-Bromo-5-chloro-3-(fluoromethyl)-1-methylpyrazole is its simplicity of synthesis, which makes it a promising candidate for further research. In addition, this compound has been shown to have potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and agricultural chemistry. However, one of the limitations of this compound is its relatively low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are many future directions for 4-Bromo-5-chloro-3-(fluoromethyl)-1-methylpyrazole research. In medicinal chemistry, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. In biochemistry, this compound can be used as a tool to study the role of pyrazole derivatives in enzyme inhibition. In agricultural chemistry, further studies are needed to determine the potential use of this compound as a herbicide. Overall, this compound has the potential to be a valuable tool in various fields of scientific research.

Synthesis Methods

The synthesis of 4-Bromo-5-chloro-3-(fluoromethyl)-1-methylpyrazole involves the reaction of 3-(fluoromethyl)-1-methylpyrazole with bromine and chlorine in the presence of a catalyst. The reaction yields this compound as a white crystalline solid with a melting point of 118-119°C. The synthesis method is relatively simple and efficient, making this compound a promising candidate for further research.

Scientific Research Applications

4-Bromo-5-chloro-3-(fluoromethyl)-1-methylpyrazole has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been shown to have anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. In biochemistry, this compound has been used as a tool to study the role of pyrazole derivatives in enzyme inhibition. In agricultural chemistry, this compound has been studied for its potential use as a herbicide.

properties

IUPAC Name

4-bromo-5-chloro-3-(fluoromethyl)-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrClFN2/c1-10-5(7)4(6)3(2-8)9-10/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRYWDJMUMNCRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)CF)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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